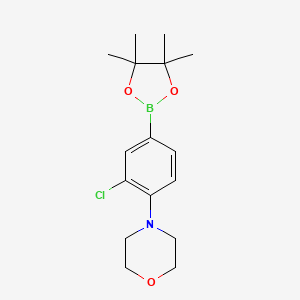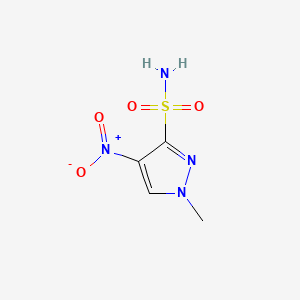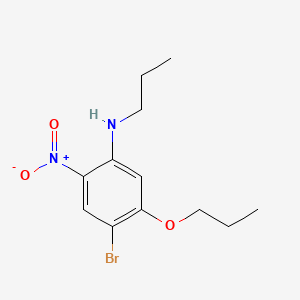![molecular formula C6H12O2 B580808 [(3R)-3-Methyloxolan-3-yl]methanol CAS No. 1268492-90-5](/img/structure/B580808.png)
[(3R)-3-Methyloxolan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(3R)-3-Methyloxolan-3-yl]methanol” is a chemical compound with the CAS Number: 1268492-90-5 . It has a molecular weight of 116.16 and its IUPAC name is [(3R)-3-methyltetrahydro-3-furanyl]methanol .
Molecular Structure Analysis
The InChI code for “[(3R)-3-Methyloxolan-3-yl]methanol” is 1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3R)-3-Methyloxolan-3-yl]methanol” include a molecular weight of 116.16 . The compound is typically 95% pure .Aplicaciones Científicas De Investigación
Energy Transport Systems
A study highlights the role of methanol in thermal energy transport systems, focusing on its synthesis and decomposition reactions. These processes are explored for their potential in recovering wasted or unused heat from industrial sources, aiming to meet the thermal energy demands of residential and commercial areas. The research emphasizes the development of catalysts and liquid phase reactors to enhance the efficiency of energy transport systems through chemical reactions involving methanol (Liu et al., 2002).
Methanol Reforming
Methanol reforming processes, including decomposition, partial oxidation, and steam reforming, are crucial for hydrogen production. A review discusses Cu-based catalysts' roles in these reactions, their kinetic, compositional, and morphological characteristics, and the impact of methanol reforming on proton-exchange membrane fuel cell technology (Yong et al., 2013).
Hydrogen Production
The thermochemical conversion of methanol to hydrogen is explored, with attention to catalyst development and reactor technology. This comprehensive review discusses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, highlighting advances in catalysts and reactor designs for efficient hydrogen production (García et al., 2021).
Sustainable Solvent Applications
Research on 2-methyloxolane (2-MeOx) as a bio-based solvent for extracting natural products and food ingredients showcases its environmental and economic benefits. The study compares 2-MeOx with hexane, emphasizing its solvent power, extraction efficiency, and reduced environmental impact (Rapinel et al., 2020).
Photocatalytic CO2 Reduction
The photocatalytic conversion of CO2 into value-added hydrocarbon fuels, such as methanol, using solar energy is discussed. This paper reviews experimental parameters affecting CO2 reduction performance, focusing on methanol production. It emphasizes optimizing conditions to enhance the photocatalytic conversion rate of CO2 into methanol, promoting a green fuel economy (Lais et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
[(3R)-3-methyloxolan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-Methyloxolan-3-yl]methanol | |
CAS RN |
1268492-90-5 |
Source


|
| Record name | [(3R)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)






![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)


